(S)-1-N-Boc-2-Cyano-piperidine
Overview
Description
(S)-1-N-Boc-2-Cyano-piperidine is a chiral compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The presence of the Boc (tert-butoxycarbonyl) group indicates that the amine nitrogen is protected, which is a common strategy in synthetic chemistry to prevent unwanted reactions at this site. The cyano group at the 2-position introduces a nitrile functionality, which can be further modified or used in various chemical reactions.
Synthesis Analysis
The synthesis of (S)-1-N-Boc-2-Cyano-piperidine and related compounds has been achieved through catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine using chiral ligands, which allows for the highly enantioselective synthesis of both enantiomers of 2-substituted piperidines . This method has been applied to the synthesis of various biologically active compounds, including (S)-(-)-ropivacaine and the formal synthesis of (-)-lasubine II and (+)-cermizine C . Additionally, the asymmetric synthesis of 2-aryl and 2-vinyl piperidines has been accomplished through this CDR method, which has been used to synthesize both enantiomers of the tobacco alkaloid anabasine .
Molecular Structure Analysis
The molecular structure of (S)-1-N-Boc-2-Cyano-piperidine is characterized by the presence of a chiral center at the 2-position of the piperidine ring. The stereochemistry of this center is crucial for the biological activity of the compound. For example, the bioactive configuration of a related compound, a potent NK1 ligand, was determined to be (S) by X-ray analysis . The molecular structure is also influenced by the substituents, as seen in the NMR spectra of related N-substituted-4-(cyanophenylmethylene)piperidines, where the substituents affect the chemical shifts and interactions of the protons in the piperidine ring .
Chemical Reactions Analysis
The cyano group in (S)-1-N-Boc-2-Cyano-piperidine can participate in various chemical reactions. For instance, the three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile can lead to the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Moreover, the N-Boc-protected piperidines can undergo intramolecular cyclization reactions to form complex structures, such as those underlying naturally occurring limonoids . Asymmetric syntheses involving intramolecular cyclization have also been reported for the formation of N-Boc 2-substituted pyrrolidines and piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-N-Boc-2-Cyano-piperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amine, which can be removed under acidic conditions. The cyano group is polar and can engage in dipole-dipole interactions. The piperidine ring itself is a secondary amine, which can participate in hydrogen bonding and has basic properties. The chiral center at the 2-position is critical for the compound's enantioselective properties, which are exploited in the enzymatic resolution of related compounds, such as N-Boc-piperidine-2-ethanol, for the synthesis of piperidine alkaloids .
Scientific Research Applications
Binge-Eating Behavior and Anxiety : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in female rats and exert an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).
Lithiation-Substitution and Quaternary Stereocenters : N-Boc-2-phenylpyrrolidine and -piperidine have been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. These compounds, containing quaternary stereocenters, are significant in pharmaceutical research (Sheikh et al., 2012).
Synthesis of Novel Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized for potential applications in pharmacology, using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material (Wang Qian-y, 2015).
β-Selective C(sp3)-H Arylation : A study explored the palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Enantioselective Deprotonation Studies : The asymmetric deprotonation of N-Boc-piperidine has been investigated, revealing insights into the selectivity of hydrogen removal in the formation of chiral piperidine derivatives (Bailey et al., 2002).
Synthesis of GPCR Target Compounds : A synthetic route was developed for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).
Enzymatic Resolution in Alkaloid Synthesis : N-Boc-piperidine-2-ethanol underwent kinetic resolution for the enantioselective preparation of piperidine alkaloids, demonstrating remote stereocenter discrimination (Angoli et al., 2003).
Spectroscopic Characterization and Molecular Docking : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and molecular docking to study its potential as an anticancer agent (Janani et al., 2020).
properties
IUPAC Name |
tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426584 | |
Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
242459-44-5 | |
Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 242459-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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